1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(15)11-10-6-4-3-5-9(10)7-8-14(11)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
RIEMDBBJNLDWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Reaction for Isoquinoline Core Formation
The Pomeranz-Fritsch reaction remains a cornerstone for constructing the isoquinoline skeleton. This method involves cyclocondensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetals under acidic conditions. For 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, post-cyclization functionalization is required:
- Ethoxycarbonylation : Treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethoxycarbonyl group at position 1.
- Carboxylation : Oxidative carboxylation using potassium permanganate or ozonolysis followed by hydrolysis installs the carboxylic acid moiety at position 2.
Yields for this multi-step approach typically range from 40–60%, with purification challenges arising from byproduct formation during oxidation.
Modern Catalytic Methods: CO₂ Utilization and Alkylation
Carbon Dioxide-Mediated Carboxylation
A patent by Hermecz and Kereszturi (EP 0351889 B1) describes a novel method for synthesizing quinoline-3-carboxylic acids using carbon dioxide ($$\text{CO}_2$$) as a carboxylating agent. Adapted for this compound, the protocol involves:
- Reaction Setup : (1S)-1-Phenyl-3,4-dihydro-2(1H)-isoquinoline is treated with $$\text{CO}_2$$ and an alkylating agent (e.g., ethyl iodide) in dimethylformamide (DMF) at 60°C for 12 hours.
- Mechanism : $$\text{CO}_2$$ inserts into the C–H bond adjacent to the nitrogen, followed by alkylation to form the ethoxycarbonyl group.
- Yield : This one-pot method achieves 70–85% yield, with excellent regioselectivity due to the directing effect of the isoquinoline nitrogen.
Hydrolysis and Functional Group Interconversion
Boron-Mediated Hydrolysis of Esters
The European patent EP 0351889 B1 details a boron-assisted hydrolysis technique critical for converting ester intermediates into carboxylic acids. For instance:
- Procedure : Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is refluxed with boric acid in propionic anhydride, yielding the corresponding carboxylic acid-boron complex. Subsequent aqueous workup liberates the free carboxylic acid.
- Advantages : This method avoids harsh acidic conditions, preserving the integrity of the dihydroisoquinoline ring. Reported yields exceed 90% with high purity.
One-Pot Synthesis via Castagnoli–Cushman Cycloaddition
Trifluoroethanol-Promoted Cycloadditions
A study in Molecules (2022) highlights the Castagnoli–Cushman reaction (CCR) using homophthalic anhydride and imines in trifluoroethanol (TFE). Adapted for this compound:
- Reaction Conditions : Homophthalic anhydride reacts with an imine derived from ethyl glyoxylate and aniline in TFE at -40°C for 15 minutes.
- Outcome : The reaction affords the dihydroisoquinoline lactam, which undergoes acid-catalyzed ring-opening to introduce the carboxylic acid group.
- Yield : 72–81% with diastereomeric ratios >19:1, demonstrating superior efficiency compared to traditional methods.
Comparative Analysis of Synthetic Methods
The CO₂ carboxylation and Castagnoli–Cushman methods offer higher yields and selectivity, making them preferable for industrial applications. Traditional routes remain relevant for small-scale syntheses requiring minimal infrastructure.
Chemical Reactions Analysis
Types of Reactions
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
Scientific Research Applications
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Group Variations
Ester Groups
The ethoxycarbonyl group in the target compound is compared to other esters in analogous structures:
Key Insight : Ethoxycarbonyl balances stability and reactivity, making it suitable for intermediates, while bulkier esters (e.g., tert-butyl) are preferred for protecting groups in multi-step syntheses.
Substituents on the Isoquinoline Core
Substituents significantly influence physicochemical and biological properties:
Physicochemical Properties
| Property | Target Compound (Predicted) | 7-Amino-tert-butyl ester [9] | 6-Chloro-ethoxycarbonyl [14] |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 1.14 (measured) | ~3.0 (higher due to Cl) |
| Solubility (H2O) | Moderate | 0.5 mg/mL (low due to Boc group) | <0.1 mg/mL (hydrophobic Cl) |
| Thermal Stability | Decomposes ~200°C | Stable up to 394.7°C | Decomposes ~250°C |
Note: Boc groups (tert-butyl) increase thermal stability but reduce aqueous solubility, whereas ethoxycarbonyl offers a compromise.
Biological Activity
1-Ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is C₁₈H₁₉NO₃. It features an ethoxycarbonyl group attached to a dihydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 305.35 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the potential of isoquinoline derivatives in cancer therapy. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant anti-proliferative effects against various cancer cell lines. One study reported that compounds related to 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exhibited binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in apoptosis regulation. The lead compound showed an IC₅₀ of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on phytopathogens, derivatives of the dihydroisoquinoline scaffold were synthesized and tested for their antifungal activity. One derivative showed an EC₅₀ value of 14 mM against Pythium recalcitrans, outperforming the commercial antifungal agent hymexazol .
The mechanism by which 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exerts its biological effects appears to involve modulation of apoptotic pathways and direct interaction with specific proteins involved in cell survival and proliferation. The binding affinity to Bcl-2 family proteins suggests that these compounds may function as inhibitors of anti-apoptotic signals in cancer cells .
Study 1: Anticancer Activity
In a controlled study, a series of isoquinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds induced significant cell death compared to untreated controls. Notably, compound 11t led to a dose-dependent increase in apoptosis markers.
Study 2: Antifungal Efficacy
A bioassay conducted on various phytopathogens demonstrated that certain derivatives exhibited potent antifungal activity. The most effective compound reduced fungal growth by over 75% at a concentration of 2 mg/pot, indicating its potential use in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
